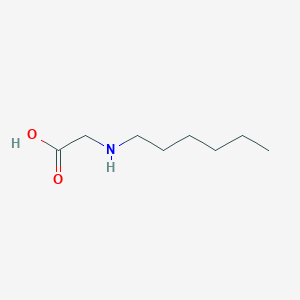

2-(Hexylamino)acetic acid

描述

Amino-substituted acetic acids are a class of organic compounds where an amino group (or its derivatives) is attached to the acetic acid backbone. These compounds exhibit diverse chemical and biological properties, making them relevant in industrial, pharmaceutical, and biochemical research. Below, we compare key examples from the evidence, including 2-(Hydroxyamino)acetic acid, 2-Acetamidoacetic acid, and others.

属性

IUPAC Name |

2-(hexylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-9-7-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQPDSNNUNDKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylamino)acetic acid typically involves the reaction of hexylamine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a base to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H13NH2+ClCH2COOH→C6H13NHCH2COOH+HCl

Industrial Production Methods: Industrial production of 2-(Hexylamino)acetic acid may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalysts to improve yield and purity. The specific details of industrial methods are often proprietary, but they generally aim to optimize reaction conditions, minimize by-products, and ensure consistent quality.

化学反应分析

Types of Reactions: 2-(Hexylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

科学研究应用

2-(Hexylamino)acetic acid is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration as a building block for pharmaceutical agents.

Industry: Application in polymer synthesis and surface modification to enhance material properties.

作用机制

The mechanism of action of 2-(Hexylamino)acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with enzymes or receptors in the body. The exact pathways and targets can vary widely based on the specific derivative or application being studied .

相似化合物的比较

Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 2-(Hydroxyamino)acetic acid | 3545-78-6 | C₂H₅NO₃ | 91.07 | Hydroxyamino group (-NHOH) |

| 2-Acetamidoacetic acid | Not provided | Not provided | Not provided | Acetamido group (-NHCOCH₃) |

| 2-(Methylamino)-2-oxoacetic acid | 29262-58-6 | C₃H₅NO₃ | 107.08 | Methylamino and ketone groups |

| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | 99189-60-3 | C₁₀H₁₇NO₃ | 199.25 | Cyclohexyl and amino-oxoethyl groups |

| 2-Aminohex-4-enoic acid | 27751-85-5 | C₆H₁₁NO₂ | 129.16 | Unsaturated hexene chain |

| 2-(Ethenylamino)acetic acid | 56512-51-7 | C₄H₇NO₂ | 101.10 | Ethenyl (vinyl) substituent |

Key Observations :

Key Observations :

- Acute Toxicity: Both 2-(Hydroxyamino)acetic acid and 2-Acetamidoacetic acid are harmful if swallowed (H302) .

- Environmental Risks: 2-(Hydroxyamino)acetic acid requires stringent containment to prevent environmental contamination .

Key Observations :

- Biochemical Research: The cyclohexyl derivative (C₁₀H₁₇NO₃) is explicitly used for studying protein interactions and enzyme functionality .

- Industrial Relevance: 2-(Hydroxyamino)acetic acid is noted for industrial applications but requires careful safety protocols .

生物活性

2-(Hexylamino)acetic acid, also known as hexylglycine, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- CAS Number : 41331-10-6

- Molecular Weight : 159.23 g/mol

Biological Activity Overview

The biological activity of 2-(Hexylamino)acetic acid has been explored in various contexts, including its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

-

Enzyme Interaction :

- 2-(Hexylamino)acetic acid has been shown to interact with various enzymes, potentially modulating their activity. For instance, it may influence metabolic pathways involving amino acids and neurotransmitter synthesis.

-

Cell Signaling :

- The compound may affect cell signaling pathways, influencing processes such as apoptosis, proliferation, and inflammation.

-

Transport Mechanisms :

- Hexylglycine may utilize specific transport systems to cross cell membranes, impacting its bioavailability and efficacy.

Case Studies

-

Antiparasitic Activity :

- In a study focusing on antiparasitic agents against Trypanosoma cruzi and Toxoplasma gondii, derivatives of 2-(alkylamino)acetic acids were evaluated. While hexylglycine itself showed limited direct activity against T. cruzi, related compounds demonstrated significant inhibition of T. gondii growth with IC values as low as 0.051 μM against target enzymes involved in the parasite's metabolism .

- Neurotransmitter Modulation :

Data Table: Biological Activities of 2-(Hexylamino)acetic Acid

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiparasitic | Limited activity against T. cruzi | |

| Neurotransmitter Modulation | Potential glycine receptor agonist | |

| Enzyme Interaction | Modulation of metabolic enzymes |

Pharmacokinetics

The pharmacokinetics of 2-(Hexylamino)acetic acid remains underexplored; however, studies suggest that its absorption and metabolism are influenced by its lipophilicity due to the hexyl group. This characteristic may enhance its ability to cross biological membranes and reach target sites effectively.

常见问题

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 2-(Hexylamino)acetic acid?

- Methodological Answer : The synthesis typically involves reacting hexylamine with a glycine derivative under controlled conditions. details a procedure yielding 91% purity using a two-step reaction: (1) alkylation of hexylamine with chloroacetic acid derivatives, followed by (2) purification via recrystallization. Key parameters include maintaining a temperature of 0–5°C during NaBr/TEMPO-catalyzed oxidation (similar to methods in ) and using acetone as a solvent. Characterization via -NMR (δ 0.92 ppm for terminal methyl; 3.46 ppm for methylene adjacent to the amino group) and HRMS confirms structure .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Hexylamino)acetic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. -NMR identifies proton environments (e.g., alkyl chain signals at δ 1.35–1.67 ppm and the methylene group at δ 3.46 ppm), while -NMR confirms carbonyl (δ 170.9 ppm) and aliphatic carbons. HRMS (e.g., [M+H]+ 160.1343) validates molecular weight. For purity assessment, HPLC or LC-MS is recommended, as demonstrated in for related compounds .

Q. What safety precautions are essential when handling 2-(Hexylamino)acetic acid?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Storage should be at 2–8°C in airtight, light-resistant containers. Spill management requires inert absorbents (e.g., sand) and disposal via certified hazardous waste channels, as outlined in safety data sheets () .

Q. How is purity assessed during the synthesis of 2-(Hexylamino)acetic acid?

- Methodological Answer : Combustion analysis and chromatographic methods (e.g., HPLC with UV detection at 210–220 nm) are standard. highlights the use of column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate >95% pure intermediates. For final products, melting point determination (e.g., 196–199°C in ) and -NMR integration ratios confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in 2-(Hexylamino)acetic acid synthesis?

- Methodological Answer : Adjusting stoichiometry, catalysts, and temperature reduces side reactions. demonstrates that NaBr/TEMPO oxidation at 0–5°C suppresses over-oxidation. Using excess hexylamine (1.2 equiv) ensures complete alkylation. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction termination points. For scale-up, flow chemistry may enhance reproducibility .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using multiple techniques. For example, if -NMR signals overlap, use -NMR DEPT-135 to distinguish CH/CH groups. X-ray crystallography (via SHELX software in ) provides definitive confirmation. If HRMS data conflicts with theoretical values, recalibrate the instrument using certified standards (e.g., sodium formate clusters) .

Q. How can computational modeling predict interactions between 2-(Hexylamino)acetic acid and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like farnesyl diphosphate synthase ( ). Parameterize force fields using DFT-calculated partial charges. Validate predictions with in vitro assays (e.g., IC measurements). highlights similar workflows for studying neuroactive compounds .

Q. What methods troubleshoot persistent impurities in synthesized 2-(Hexylamino)acetic acid?

- Methodological Answer : Identify impurities via LC-MS/MS fragmentation patterns. If unreacted hexylamine remains, introduce a scavenger resin (e.g., polystyrene-bound isocyanate) during workup. For polar by-products, optimize gradient elution in preparative HPLC. achieved 99.8% purity using iterative recrystallization in acetone/water mixtures .

Q. How are bioactivity studies designed for 2-(Hexylamino)acetic acid derivatives?

- Methodological Answer : Prioritize derivatives based on QSAR models. For antimicrobial testing, use broth microdilution assays (CLSI guidelines). details cytotoxicity assays (MTT protocol) against human cell lines. For enzyme inhibition, perform kinetic analyses (Lineweaver-Burk plots) at varying substrate concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。